molecular formula C22H29N7O2 B6508235 4-methyl-N-[2-(6-{[3-(morpholin-4-yl)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 873002-64-3

4-methyl-N-[2-(6-{[3-(morpholin-4-yl)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Cat. No.: B6508235
CAS No.: 873002-64-3
M. Wt: 423.5 g/mol
InChI Key: GEEMGRBMPAKHNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Mechanism of Action

Target of Action

The primary target of this compound, also known as F2009-0217, HMS2976C14, or SMR000807445, is the CB1 receptor . The CB1 receptor is the main receptor in the endocannabinoid system that is responsible for regulating several physiological and cognitive processes .

Mode of Action

The compound acts as a signaling specific inhibitor of the CB1 receptor (CB1-SSi) . This unique mechanism of action allows it to specifically target the activity of the CB1 mediating the pathological hyperactivity of the receptors, leaving basal physiological functions undisturbed .

Biochemical Pathways

The compound affects the endocannabinoid system , which plays a crucial role in various physiological processes such as mood, memory, pain sensation, and appetite . By inhibiting the hyperactivity of the CB1 receptor, the compound can potentially modulate these processes .

Pharmacokinetics

The pharmacokinetic properties of the compound are currently under investigation. A phase 1 clinical study has been conducted to assess the safety, tolerability, and the pharmacokinetic characteristics of the compound . The study found that the compound has good tolerability and demonstrates encouraging safety and plasma exposure characteristics for further clinical development .

Result of Action

The compound aims to treat cognitive deficits caused by hyperactivity of the CB1 receptor, which is caused by a malfunctioning of the endogenous endocannabinoid system . Recent studies have shown that cognitive disorders linked to Down syndrome (Trisomy 21) involved the hyperactivation of the CB1 receptor .

Safety and Hazards

This involves looking at the potential risks associated with handling and disposing of the compound. It includes information on toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential areas of future research. It could include new reactions that the compound could undergo, potential applications, or new synthesis methods .

Properties

IUPAC Name

4-methyl-N-[2-[6-(3-morpholin-4-ylpropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O2/c1-17-3-5-18(6-4-17)22(30)24-11-9-21-26-25-20-8-7-19(27-29(20)21)23-10-2-12-28-13-15-31-16-14-28/h3-8H,2,9-16H2,1H3,(H,23,27)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEMGRBMPAKHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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